molecular formula C16H21N3O B14595857 N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine CAS No. 60325-93-1

N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine

Cat. No.: B14595857
CAS No.: 60325-93-1
M. Wt: 271.36 g/mol
InChI Key: VOVZANQTCSYTHT-UHFFFAOYSA-N
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Description

N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine is a complex organic compound with a unique structure that includes a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine typically involves multiple steps. One common method includes the reaction of 3,5-dimethyl-2-oxo-6-phenylpyridazine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenylpyridazine-4-carboxylic acid, while reduction could produce N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenylpyridazine-4-amine.

Scientific Research Applications

N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenylpyridazine
  • N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenylpyridazine-4-carboxylic acid

Uniqueness

N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

60325-93-1

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

N,N-diethyl-3,5-dimethyl-2-oxido-6-phenylpyridazin-2-ium-4-amine

InChI

InChI=1S/C16H21N3O/c1-5-18(6-2)16-12(3)15(17-19(20)13(16)4)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3

InChI Key

VOVZANQTCSYTHT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=N[N+](=C1C)[O-])C2=CC=CC=C2)C

Origin of Product

United States

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